molecular formula C28H32N6O4 B12166671 N'~1~,N'~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

N'~1~,N'~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

Cat. No.: B12166671
M. Wt: 516.6 g/mol
InChI Key: VOZHNSKHCJSUSD-UHFFFAOYSA-N
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Description

N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two indole moieties linked by a decanedihydrazide chain. The indole rings are substituted with methyl and oxo groups, contributing to the compound’s distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide typically involves the condensation of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with decanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The indole rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce diols. Substitution reactions can introduce various functional groups onto the indole rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s indole moieties are known to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound’s chemical properties may be exploited in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism by which N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole rings can engage in π-π stacking interactions and hydrogen bonding, allowing the compound to bind to proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can be compared to other similar compounds, such as:

  • N’~1~,N’~10~-bis(4-methylbenzylidene)decanedihydrazide
  • N’~1~,N’~10~-bis(4-chlorobenzylidene)decanedihydrazide
  • N’~1~,N’~10~-bis(5-bromo-2-butoxybenzylidene)decanedihydrazide

These compounds share a similar core structure but differ in the substituents on the aromatic rings. The unique combination of methyl and oxo groups in N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H32N6O4

Molecular Weight

516.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]decanediamide

InChI

InChI=1S/C28H32N6O4/c1-17-11-13-21-19(15-17)25(27(37)29-21)33-31-23(35)9-7-5-3-4-6-8-10-24(36)32-34-26-20-16-18(2)12-14-22(20)30-28(26)38/h11-16,29-30,37-38H,3-10H2,1-2H3

InChI Key

VOZHNSKHCJSUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O

Origin of Product

United States

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